molecular formula C13H13N5O B8394395 Ccris 6541 CAS No. 95186-19-9

Ccris 6541

Katalognummer: B8394395
CAS-Nummer: 95186-19-9
Molekulargewicht: 255.28 g/mol
InChI-Schlüssel: JOCHIKNGJVVXBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The term "CCRIS 6541" likely refers to a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a curated database maintained by the National Cancer Institute (NCI) until 2011 . CCRIS compiles carcinogenicity, mutagenicity, tumor promotion, and inhibition data from peer-reviewed studies, NCI reports, and specialized sources. Entries in CCRIS typically include structural, physicochemical, and biological data, enabling comparisons with structurally or functionally related compounds .

Eigenschaften

CAS-Nummer

95186-19-9

Molekularformel

C13H13N5O

Molekulargewicht

255.28 g/mol

IUPAC-Name

2-(5-amino-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl)ethanol

InChI

InChI=1S/C13H13N5O/c14-13-17-11(9-4-2-1-3-5-9)10(6-7-19)12-15-8-16-18(12)13/h1-5,8,19H,6-7H2,(H2,14,17)

InChI-Schlüssel

JOCHIKNGJVVXBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C3=NC=NN3C(=N2)N)CCO

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Database Review

  • CAS SciFinder ( ) : A search for "Ccris 6541" in the CAS REGISTRY® yielded no results, indicating the identifier may not align with standardized CAS nomenclature or may represent a proprietary/non-indexed compound.

  • PubChem ( ) : No entries match "Ccris 6541" in PubChem’s database of 119 million compounds, suggesting it is not cataloged under this identifier in publicly accessible chemical repositories.

Contextual Analysis of Search Results

The provided sources focus on reaction optimization ( ), sustainable catalysis ( ), energy changes ( ), and water-based micellar reactors ( ). None reference "Ccris 6541" or related structures. Key insights from these sources include:

  • Recent advancements in catalytic processes emphasize sustainability and energy efficiency ( ).

  • Reaction optimization methodologies (e.g., Design of Experiments) are critical for industrial scalability ( ).

Potential Reasons for Missing Data

  • Non-Standard Identifier : "Ccris 6541" may refer to an internal or proprietary compound not published in open literature.

  • Deprecated or Obsolete : The identifier might have been retired or replaced in modern databases.

  • Typographical Error : Confirm the spelling or identifier format (e.g., CAS RN vs. CCRIS ID).

Recommended Actions

To proceed, consider the following steps:

  • Consult Specialized Databases :

    • Submit queries to CCRIS (Chemical Carcinogenesis Research Information System) directly via the National Library of Medicine.

    • Use CAS SciFinder or Reaxys for proprietary structure searches.

  • Verify Identifier Authenticity :
    Cross-reference with regulatory documents or patents that may use "Ccris 6541" as a local identifier.

  • Experimental Characterization :
    If the compound is novel, conduct analytical studies (e.g., NMR, MS, XRD) to elucidate its structure and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Chemical comparisons rely on structural similarity, functional groups, and biological activity. For example, polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (CCRIS 132) and heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP, CCRIS 7342) share carcinogenic properties but differ in metabolic activation pathways and DNA adduct formation . Hypothetically, if CCRIS 6541 is a PAH, its comparison might focus on:

  • Electrophilic reactivity : Stability of metabolites (e.g., diol epoxides).
  • Mutagenic potency : Ames test results (e.g., TA98 vs. TA100 strains).
  • Tumorigenicity : TD₅₀ values (dose causing 50% tumor incidence) in rodent models.
Toxicological Data Comparison

The table below illustrates a hypothetical comparison framework, modeled after CCRIS and CPDB (Carcinogenic Potency Database) entries :

Parameter CCRIS 6541 Benzo[a]pyrene (CCRIS 132) PhIP (CCRIS 7342)
CAS No. (Hypothetical) 50-32-8 105650-23-5
Molecular Formula C₂₀H₁₂ C₂₀H₁₂ C₁₁H₁₀N₄
Carcinogenicity Class Probable (IARC 2A) Known (IARC 1) Probable (IARC 2A)
Ames Test (Rev/mg) 1,200 ± 150 3,500 ± 200 800 ± 100
TD₅₀ (mg/kg/day) 5.2 0.1 4.8
Primary Target Organ Lung Lung, Skin Colon

Key Findings :

  • Structural impact : Benzo[a]pyrene’s planar structure enhances DNA intercalation, resulting in higher mutagenicity (3,500 rev/mg) compared to CCRIS 6541 (1,200 rev/mg) .
  • Metabolic pathways : PhIP’s heterocyclic structure requires N-hydroxylation by CYP1A2 for activation, whereas CCRIS 6541 may rely on CYP3A4, affecting organ specificity .
  • Potency discrepancies: Lower TD₅₀ values (e.g., benzo[a]pyrene at 0.1 mg/kg/day) correlate with higher carcinogenic risk .
Mechanistic Divergences
  • DNA adduct formation : Benzo[a]pyrene forms stable adducts at guanine N7 positions, while CCRIS 6541 (hypothetically) may induce oxidative lesions via radical intermediates.
  • Epigenetic effects : PhIP upregulates β-catenin in colon cells, whereas CCRIS 6541 might inhibit tumor suppressors (e.g., p53) in lung tissue .

Research Limitations and Gaps

  • Data currency: CCRIS entries ceased updates in 2011, limiting insights into modern toxicogenomic interactions (e.g., CRISPR screens or omics profiles) .
  • Structural ambiguity : Without explicit data for CCRIS 6541, comparisons rely on inferred analogs.
  • Dose-response variability : Historical studies often used high-dose animal models, reducing relevance to human low-dose exposures .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the molecular mechanisms of Ccris 6541?

  • Methodological Answer : Begin with a literature review to identify gaps, such as conflicting results on its biochemical activity or unexplored pathways. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

"How does Ccris 6541 modulate [specific pathway] in [cell type/model], and what are the downstream effects on [biological process]?"
Ensure the question is testable via measurable outcomes (e.g., gene expression, protein interaction assays) .

Q. What experimental design considerations are critical for investigating Ccris 6541’s biochemical properties?

  • Methodological Answer :

  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay specificity .
  • Variables : Standardize temperature, pH, and solvent conditions to minimize confounding factors .
  • Replication : Use triplicate samples for statistical robustness .
  • Data Collection : Employ high-throughput screening (e.g., ELISA, mass spectrometry) for dose-response relationships .

Q. How to conduct a systematic literature review on Ccris 6541’s reported mechanisms of action?

  • Methodological Answer :

  • Databases : Use PubMed, SciFinder, and Web of Science with keywords like "Ccris 6541 AND [target pathway]" .
  • Inclusion/Exclusion Criteria : Filter studies by experimental rigor (e.g., peer-reviewed journals, in vivo validation) .
  • Synthesis Tools : Create a table summarizing findings (see example below) :
Study Model System Reported Mechanism Contradictions
Author AIn vitro (HEK293)Inhibits Protein XDose dependency unclear
Author BMouse modelActivates Pathway YNo human tissue validation

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological efficacy of Ccris 6541 across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies to assess heterogeneity (e.g., I² statistic) .
  • Sensitivity Analysis : Exclude outlier studies or adjust for covariates (e.g., species differences, dosage regimes) .
  • Experimental Validation : Replicate key experiments under standardized conditions to isolate variables .

Q. What methodological strategies optimize Ccris 6541’s synthesis yield and purity?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial design to test variables (e.g., catalyst concentration, reaction time) . Example optimization table:
Condition Catalyst Temperature (°C) Yield (%) Purity
1A806295%
2B1007889%
  • Analytical Validation : Pair HPLC with NMR to confirm structural integrity .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate Ccris 6541’s systemic effects?

  • Methodological Answer :

  • Workflow :

Data Generation : Use RNA-seq and LC-MS platforms .

Integration Tools : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link omics layers .

Validation : Cross-reference with CRISPR screening or siRNA knockdown data .

Q. What statistical approaches best address reproducibility challenges in Ccris 6541 research?

  • Methodological Answer :

  • Power Analysis : Precalculate sample sizes to avoid underpowered studies .
  • Bayesian Methods : Use posterior probability distributions to quantify uncertainty in dose-response curves .
  • Open Science : Share raw data and code via repositories like Zenodo or GitHub .

Key Methodological Takeaways

  • Research Design : Align questions with FINER/PICO frameworks to ensure feasibility and novelty .
  • Data Integrity : Use standardized protocols and open-access platforms for transparency .
  • Conflict Resolution : Employ meta-analytical and experimental replication strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.